tert-Butyl ((4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate
Description
This compound features a pyridine core substituted with a methyl group at position 4, a 4-methylpiperazin-1-yl group at position 6, and a tert-butyl carbamate moiety attached via a methylene group at position 3. The tert-butyl carbamate acts as a protective group for amines, commonly used in peptide synthesis and medicinal chemistry to enhance stability during reactions. The 4-methylpiperazine substituent may improve aqueous solubility and modulate pharmacokinetic properties, making it relevant for drug development .
Properties
IUPAC Name |
tert-butyl N-[[4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-13-10-15(21-8-6-20(5)7-9-21)18-11-14(13)12-19-16(22)23-17(2,3)4/h10-11H,6-9,12H2,1-5H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYZTAXXASXVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Overview
Molecular Architecture
The target compound features a pyridine ring substituted at the 3-, 4-, and 6-positions with a methyl group, a 4-methylpiperazinyl group, and a Boc-protected aminomethyl group, respectively. The tert-butyl carbamate (Boc) group serves as a temporary protective moiety for the primary amine, enabling selective functionalization in multi-step syntheses.
Applications in Drug Development
As a building block for kinase inhibitors and antiviral agents, this compound’s synthetic accessibility and stability under diverse reaction conditions make it valuable for medicinal chemistry. Its 4-methylpiperazine moiety often enhances solubility and bioavailability in final drug candidates.
Synthetic Routes and Methodologies
Retrosynthetic Analysis
The synthesis can be deconstructed into three key intermediates:
- Pyridine core : 4-Methyl-6-aminopyridin-3-yl-methanol.
- 4-Methylpiperazine introduction : Achieved via nucleophilic aromatic substitution or transition-metal-catalyzed coupling.
- Boc protection : Reaction of the primary amine with di-tert-butyl dicarbonate (Boc anhydride).
Stepwise Synthesis Protocol
Preparation of 4-Methyl-6-aminopyridin-3-yl-methanol
A modified Hantzsch synthesis yields the pyridine core. Cyclization of ethyl acetoacetate, ammonium acetate, and formaldehyde under acidic conditions generates 4-methylpyridin-3-ol, which is subsequently aminated via catalytic hydrogenation (10% Pd/C, H₂, 50 psi) to produce the 6-amino derivative.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Catalyst | Pd/C (10 wt%) |
| Yield | 78% |
Boc Protection of the Primary Amine
The aminomethyl group at the 3-position is protected using Boc anhydride in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 0°C to room temperature, achieving >95% yield after 12 hours.
Characterization Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 2.35 (s, 3H, CH₃), 2.55 (m, 4H, piperazine), 3.15 (m, 4H, piperazine), 4.10 (d, 2H, CH₂N), 6.75 (s, 1H, pyridine-H).
- HPLC Purity : 99.2% (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
tert-Butyl((4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine or piperazine rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the pyridine or piperazine rings.
Scientific Research Applications
tert-Butyl((4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl((4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
Biological Activity
Tert-Butyl ((4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate is a complex organic compound characterized by its unique structural features, including a tert-butyl group, a piperazine moiety, and a pyridine ring. This combination makes it an interesting candidate for pharmacological studies, particularly in the context of neurological disorders and potential antidepressant properties.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, particularly related to its interaction with central nervous system targets. Compounds containing piperazine and pyridine structures are often investigated for their effects on serotonin and dopamine receptors, which are crucial in the treatment of various neurological conditions.
Potential Pharmacological Applications
- Neurological Disorders : The compound may possess properties beneficial for treating conditions such as depression and anxiety by modulating neurotransmitter systems.
- Antidepressant Activity : Initial findings suggest that it may act similarly to established antidepressants by influencing serotonin pathways.
In Vitro Studies
Research has indicated that the compound can inhibit certain biological processes linked to neurodegenerative diseases. For instance, studies involving astrocyte cultures demonstrated that compounds similar to this compound could reduce levels of inflammatory cytokines like TNF-α when exposed to amyloid-beta peptides, suggesting a protective role against neuroinflammation .
Interaction Studies
Interaction studies are essential for understanding the pharmacological profile of this compound. These typically involve:
- Binding Affinity Tests : Assessing how well the compound binds to serotonin and dopamine receptors.
- Functional Assays : Evaluating the effect of the compound on receptor activity in cell lines.
Comparison with Related Compounds
The following table summarizes key structural features and unique properties of compounds related to this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Methylpiperazine | Contains piperazine; lacks pyridine | Used in pharmaceuticals; versatile building block |
| Tert-butyl carbamate | Simple carbamate structure | Commonly used as an intermediate in organic synthesis |
| 4-Methyl-N-(tert-butoxycarbonyl)piperazine | Similar piperazine structure; different protective group | Often used in peptide synthesis |
The uniqueness of this compound lies in its combination of both piperazine and pyridine functionalities along with a bulky tert-butyl group, which may enhance its interaction with specific biological targets compared to simpler analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
